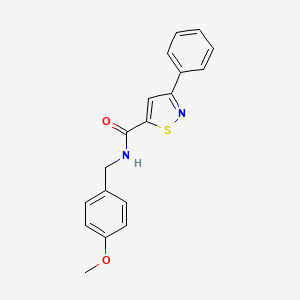

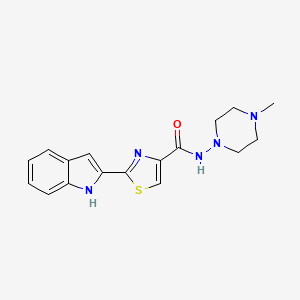

3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

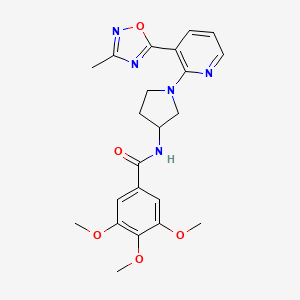

3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione, commonly known as BF 227, is a thiazolidinedione derivative that has been extensively studied for its potential use in various scientific research applications. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for numerous future directions in research.

Aplicaciones Científicas De Investigación

Biological Activity and Pharmacological Potential

The thiazolidinedione scaffold, including 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione, has been a subject of significant interest in the field of medicinal chemistry due to its wide range of biological activities. Thiazolidinediones have been explored for their potential as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors, which play a crucial role in insulin signaling pathways. Inhibition of PTP 1B can lead to improved insulin sensitivity and is a target for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity. Recent reviews highlight the journey of TZDs as PTP 1B inhibitors, showcasing the structural modifications made to optimize their activity profiles against PTP 1B, thus offering insights into the design of novel inhibitors based on the thiazolidinedione scaffold (Verma et al., 2019).

Additionally, thiazolidinediones have been recognized for their anticancer properties. Certain derivatives demonstrate selective inhibition of IGF-1 (Insulin-like Growth Factor-1) receptor signaling, which is aberrantly regulated in various cancers. The structural analysis suggests that modifications to the thiazolidine-2,4-dione ring can enhance anti-proliferative effects without significantly affecting PPARγ receptor activity, indicating a potential pathway for developing anticancer agents (Mughal et al., 2015).

Green Chemistry and Synthesis

The synthesis and functionalization of thiazolidine derivatives, including 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione, have also been explored through green chemistry methodologies. These methods aim to enhance the selectivity, yield, and pharmacokinetic activity of thiazolidine derivatives while adhering to principles of sustainability and environmental stewardship. Green synthesis approaches, such as multicomponent reactions and catalyst recovery, have been employed to improve the pharmacological activity of thiazolidinediones, underscoring their versatility in drug design and development (Sahiba et al., 2020).

Propiedades

IUPAC Name |

3-benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c17-12-6-8-13(9-7-12)18-14-15(20)19(16(21)22-14)10-11-4-2-1-3-5-11/h1-9,14,18H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIRZPZJRIDVMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2390247.png)

![1-((1-(2,5-difluorobenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2390249.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2390255.png)

![6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2390259.png)

![N-(2-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2390264.png)

![3-[2-(dimethylamino)ethyl]-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione](/img/structure/B2390265.png)